molecular formula C15H20N4O5S B12180959 N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12180959
M. Wt: 368.4 g/mol
InChI Key: VRHRIHGERFCQCB-UHFFFAOYSA-N
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Description

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound that has garnered interest due to its potential biological activities. It is characterized by a complex structure that includes a pyrazole ring, a tetrahydrothiophene sulfone, and an oxazole moiety. This compound has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Preparation Methods

The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole ring, followed by the introduction of the tetrahydrothiophene sulfone and the oxazole moiety. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of each part of the molecule. Industrial production methods would likely involve optimization of these steps to maximize yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene moiety can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has been studied for its potential applications in various fields. In chemistry, it is used as a model compound to study the reactivity of pyrazole and oxazole derivatives. In biology and medicine, it has been investigated for its potential as a GIRK channel activator, which could have implications for the treatment of conditions like epilepsy, pain, and anxiety . In industry, it could be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with GIRK channels. These channels are key effectors in GPCR signaling pathways that modulate cellular excitability. The compound acts as an activator of GIRK1/2 channels, enhancing their activity and thereby influencing the physiological processes regulated by these channels .

Comparison with Similar Compounds

Compared to other GIRK channel activators, N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is unique due to its specific structural features, such as the combination of a pyrazole ring, a tetrahydrothiophene sulfone, and an oxazole moiety. Similar compounds include other pyrazole and oxazole derivatives, but the presence of the tetrahydrothiophene sulfone is a distinguishing factor .

Properties

Molecular Formula

C15H20N4O5S

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C15H20N4O5S/c1-10-7-13(19(17-10)11-5-6-25(21,22)9-11)16-14(20)4-3-12-8-15(23-2)18-24-12/h7-8,11H,3-6,9H2,1-2H3,(H,16,20)

InChI Key

VRHRIHGERFCQCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2=CC(=NO2)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

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